An In-depth Technical Guide to Methyl 6-(1-cyanocyclopropyl)nicotinate: Properties, Structure, and Synthesis
An In-depth Technical Guide to Methyl 6-(1-cyanocyclopropyl)nicotinate: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 6-(1-cyanocyclopropyl)nicotinate, a niche heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this guide synthesizes information on its core precursor, 6-(1-cyanocyclopropyl)nicotinic acid, with established principles of organic chemistry to offer a scientifically grounded resource for researchers.
Introduction and Significance
Methyl 6-(1-cyanocyclopropyl)nicotinate belongs to the family of substituted pyridine-3-carboxylates, a class of compounds prevalent in pharmaceuticals. The introduction of a 1-cyanocyclopropyl group at the 6-position of the pyridine ring is of particular interest. The cyclopropyl ring introduces conformational rigidity and can favorably impact metabolic stability and binding affinity to biological targets. The nitrile group offers a versatile handle for further chemical modifications, making this molecule a potentially valuable building block in the synthesis of more complex chemical entities. While not a widely commercialized compound, its structural motifs are relevant in the design of novel therapeutics.
Molecular Structure and Chemical Identity
The core structure of Methyl 6-(1-cyanocyclopropyl)nicotinate consists of a pyridine ring substituted at the 3-position with a methyl ester group and at the 6-position with a 1-cyanocyclopropyl group.
Key Structural Features:
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Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom, which influences the electronic properties and basicity of the molecule.
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Methyl Nicotinate Backbone: The fundamental scaffold upon which the cyclopropyl group is attached.
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1-Cyanocyclopropyl Group: A strained three-membered carbocyclic ring with a nitrile functional group attached to the quaternary carbon. This moiety significantly impacts the steric and electronic profile of the molecule.
Below is a diagram illustrating the molecular structure of Methyl 6-(1-cyanocyclopropyl)nicotinate.
Caption: Molecular structure of Methyl 6-(1-cyanocyclopropyl)nicotinate.
Physicochemical Properties
| Property | Predicted Value / Information |
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| Appearance | Expected to be a solid at room temperature, likely crystalline, and colorless to a pale yellow. |
| Solubility | Likely to have low solubility in water and higher solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. |
| Melting Point | Predicted to be higher than that of methyl nicotinate (39-42°C) due to the larger, more rigid substituent at the 6-position, which would lead to more efficient crystal packing.[1] |
| Boiling Point | Expected to be significantly higher than methyl nicotinate (204°C at 760 mmHg) due to the increased molecular weight and polarity.[1] |
| Stability | The compound is expected to be stable under standard laboratory conditions. The ester group could be susceptible to hydrolysis under strongly acidic or basic conditions. |
Proposed Synthesis Pathway
The synthesis of Methyl 6-(1-cyanocyclopropyl)nicotinate can be logically approached in a two-step process starting from a suitable 6-halonicotinate precursor. The key steps are the introduction of the cyanocyclopropyl moiety and the esterification of the carboxylic acid. The parent acid, 6-(1-Cyanocyclopropyl)nicotinic acid, is commercially available, which provides a more direct route.[2]
The proposed synthetic workflow is as follows:
Caption: Proposed two-part synthesis of Methyl 6-(1-cyanocyclopropyl)nicotinate.
Synthesis of 6-(1-Cyanocyclopropyl)nicotinic acid
The introduction of a cyclopropyl group onto a pyridine ring can be achieved through modern cross-coupling reactions. A plausible approach involves the palladium-catalyzed reaction of a 6-halonicotinate with a suitable cyclopropylating agent.
Hypothetical Protocol:
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Reaction Setup: To an oven-dried flask, add methyl 6-chloronicotinate, a palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., SPhos), and a base (e.g., K3PO4).
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Reagent Addition: Add a cyclopropylating reagent, such as cyclopropylzinc bromide or a related organometallic species, dissolved in an appropriate anhydrous solvent (e.g., THF or dioxane).
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Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (typically 80-120°C).
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Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. The resulting ester would then be hydrolyzed to the carboxylic acid, 6-(1-cyanocyclopropyl)nicotinic acid.
Esterification to Methyl 6-(1-cyanocyclopropyl)nicotinate
With the precursor acid in hand, a standard Fischer esterification can be performed.
Detailed Protocol:
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Dissolution: Dissolve 6-(1-cyanocyclopropyl)nicotinic acid (1.0 eq) in an excess of anhydrous methanol.
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq).
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Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).
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Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 6-(1-cyanocyclopropyl)nicotinate.
Spectroscopic Profile (Predicted)
The structural elucidation of Methyl 6-(1-cyanocyclopropyl)nicotinate would rely on a combination of spectroscopic techniques. The following are predicted data based on its structure.
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methyl ester, and the cyclopropyl group.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~9.1 | d | 1H | H-2 (Pyridine ring) |
| ~8.3 | dd | 1H | H-4 (Pyridine ring) |
| ~7.8 | d | 1H | H-5 (Pyridine ring) |
| ~3.9 | s | 3H | -OCH₃ (Ester methyl) |
| ~1.8 | m | 2H | -CH₂ (Cyclopropyl) |
| ~1.5 | m | 2H | -CH₂ (Cyclopropyl) |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR would confirm the carbon framework of the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~165 | C=O (Ester carbonyl) |
| ~160 | C-6 (Pyridine ring, attached to C-Pr) |
| ~152 | C-2 (Pyridine ring) |
| ~138 | C-4 (Pyridine ring) |
| ~125 | C-3 (Pyridine ring, attached to ester) |
| ~122 | C-5 (Pyridine ring) |
| ~118 | -CN (Nitrile) |
| ~53 | -OCH₃ (Ester methyl) |
| ~18 | -CH₂ (Cyclopropyl) |
| ~15 | C (Quaternary cyclopropyl carbon) |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group Assignment |
| ~2240 | C≡N (Nitrile) stretch |
| ~1725 | C=O (Ester carbonyl) stretch |
| ~1590, 1470 | C=C and C=N (Pyridine ring) stretches |
| ~1250, 1100 | C-O (Ester) stretch |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound.
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Expected [M+H]⁺: 203.0815 for C11H11N2O2⁺
Applications in Drug Discovery and Medicinal Chemistry
Substituted nicotinates are important intermediates in the synthesis of a wide range of pharmaceuticals. The unique 1-cyanocyclopropyl moiety in Methyl 6-(1-cyanocyclopropyl)nicotinate makes it an attractive building block for several reasons:
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Scaffold for Novel Compounds: The pyridine ring and the reactive nitrile group allow for diverse chemical transformations to build more complex molecules.
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Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for other groups, such as a phenyl ring or a gem-dimethyl group, potentially improving pharmacokinetic properties.
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Metabolic Stability: The presence of the cyclopropyl group can block sites of metabolism, leading to increased metabolic stability and a longer half-life of drug candidates.
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Conformational Constraint: The rigid cyclopropyl ring can lock the molecule into a specific conformation, which can be advantageous for binding to a biological target.
Safety and Handling
As with any laboratory chemical, Methyl 6-(1-cyanocyclopropyl)nicotinate should be handled with appropriate safety precautions. While specific toxicity data is unavailable, the following general guidelines should be followed based on related compounds:
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Methyl 6-(1-cyanocyclopropyl)nicotinate is a specialized chemical intermediate with significant potential in the field of drug discovery. While detailed experimental data for this compound is scarce, this guide provides a robust theoretical framework for its synthesis, properties, and potential applications based on the known chemistry of its precursor and related molecules. As research into novel therapeutics continues, such unique building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.
